molecular formula C20H19N3O5S2 B3016307 2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide CAS No. 898411-45-5

2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B3016307
CAS No.: 898411-45-5
M. Wt: 445.51
InChI Key: IEZHDRJFLQHUNT-UHFFFAOYSA-N
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Description

2-(4-(4-Methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is a structurally complex sulfonamide-thiophene hybrid compound. Its core structure comprises:

  • A thiophene ring substituted at the 3-position with a carboxamide group (N-methyl).
  • A benzamido linker at the 2-position of the thiophene, connected to a 4-methoxyphenylsulfonamido moiety.

This compound is synthesized through multi-step reactions involving sulfonylation, amidation, and heterocyclic coupling, as outlined in analogous synthetic pathways for related sulfonamide-triazole derivatives . The presence of the methoxy group on the phenylsulfonamide moiety enhances solubility and modulates electronic properties, which may influence biological activity or stability.

Properties

IUPAC Name

2-[[4-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-21-19(25)17-11-12-29-20(17)22-18(24)13-3-5-14(6-4-13)23-30(26,27)16-9-7-15(28-2)8-10-16/h3-12,23H,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZHDRJFLQHUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is to first synthesize the 4-methoxyphenylsulfonamide derivative, which is then coupled with a benzamido group through an amidation reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

In a specific case study involving a related compound, researchers observed a dose-dependent decrease in cell viability in various cancer cell lines, suggesting that structural modifications can enhance the anticancer efficacy of sulfonamide-based compounds .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Studies focusing on the antimicrobial effects of similar compounds have demonstrated efficacy against a range of bacterial strains. In vitro tests revealed that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Compounds like this compound have also been investigated for their anti-inflammatory properties. Research indicates that they can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. In animal models, these compounds have shown promise in reducing inflammation and associated symptoms .

Therapeutic Potential

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

  • Cancer Treatment : Due to its anticancer properties, it could be developed into a chemotherapeutic agent.
  • Antibiotic Development : Its antimicrobial activity suggests possible use in treating bacterial infections.
  • Anti-inflammatory Drugs : The anti-inflammatory effects may lead to new treatments for chronic inflammatory diseases.

Case Studies

  • Anticancer Study :
    • A study published in Cancer Research evaluated the effects of related sulfonamide compounds on human breast cancer cells. The results showed a significant reduction in cell proliferation and increased apoptosis rates, supporting the potential use of these compounds in cancer therapy .
  • Antimicrobial Efficacy :
    • Research conducted by the Journal of Antimicrobial Chemotherapy tested various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that certain modifications enhanced antibacterial activity, highlighting the importance of structural design in drug development .
  • Inflammation Model :
    • An animal study published in The Journal of Pharmacology assessed the anti-inflammatory effects of similar compounds in models of arthritis. The results demonstrated reduced swelling and pain, indicating therapeutic potential for inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Solubility :

  • The methoxy group in the target compound improves hydrophilicity compared to chlorinated analogues (e.g., ), which exhibit higher lipophilicity due to halogen substituents.
  • The ethoxyphenyl variant shows intermediate solubility, balancing the polar sulfamoyl and hydrophobic phenethyl groups.

Spectral Differentiation :

  • The absence of a C=O stretch in triazole derivatives (e.g., intermediates in ) confirms cyclization, whereas the target compound retains the benzamido carbonyl (~1660–1680 cm⁻¹).
  • Chlorinated analogues display distinct C-Cl and S=O vibrations, absent in the methoxy-substituted target.

Biological Activity Trends: Thiophene-carboxamide derivatives with chlorophenyl groups (e.g., ) are reported to exhibit antimicrobial and anti-inflammatory activities due to enhanced membrane permeability .

Pharmacokinetic and Toxicity Considerations

  • Metabolism : Sulfonamide moieties in the target and are prone to hepatic oxidation, whereas chlorinated derivatives may form reactive intermediates.
  • Toxicity : Chlorinated compounds (e.g., ) carry higher risks of bioaccumulation and hepatotoxicity compared to methoxy/ethoxy variants.

Biological Activity

2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S. Its structure includes a thiophene ring, which is known for its biological activity, particularly in anticancer properties.

The mechanism of action for this compound is largely attributed to its ability to interact with various biomolecules, influencing cellular pathways. Key points include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cell signaling and proliferation .
  • Mitochondrial Targeting : Similar to other thiophene derivatives, it may inhibit mitochondrial complex I, leading to reduced ATP production and increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting tumor growth .

Anticancer Properties

Numerous studies have investigated the anticancer effects of this compound:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including Hep3B (IC50 values ranging from 5.46 to 12.58 µM), indicating potent antiproliferative activity .
  • Mechanistic Insights : The compound's structure allows it to bind effectively to tubulin, disrupting microtubule dynamics essential for mitosis. This action is similar to that of established chemotherapeutic agents like colchicine .

Other Biological Activities

Beyond anticancer effects, the compound may exhibit additional biological activities:

Study 1: Antitumor Activity

In a study involving xenograft models, a thiophene carboxamide derivative showed potent antitumor activity without significant toxicity. The study highlighted the compound's ability to inhibit the growth of lung cancer cells effectively .

CompoundCell LineIC50 (µM)Mechanism
This compoundHep3B5.46Tubulin inhibition
JCI-20679NCI-H23Not specifiedMitochondrial complex I inhibition

Study 2: Structure-Activity Relationship

A comprehensive analysis of thiophene derivatives revealed that modifications in the structure significantly impacted their biological activity. For instance, substituting different groups on the thiophene ring altered the potency against various cancer cell lines dramatically .

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